Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a thiophene ring, and an oxadiazole ring linked through a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Formation of the Oxadiazole Ring: : The synthesis typically begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, thiophene-3-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring using a dehydrating agent like phosphorus oxychloride.
-
Attachment to Piperidine: : The oxadiazole derivative is then coupled with a piperidine derivative. This can be done using a nucleophilic substitution reaction where the oxadiazole derivative is reacted with a piperidine derivative in the presence of a base such as potassium carbonate.
-
Formation of the Cyclohexene Ring: : The final step involves the formation of the cyclohexene ring. This can be achieved through a Diels-Alder reaction where a diene (such as butadiene) reacts with a dienophile (such as cyclohexenone) under thermal conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Diels-Alder reaction and employing automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions. For example, the nitrogen atom in the piperidine ring can be alkylated using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Dehydrating Agents: Phosphorus oxychloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological activity can lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-yl(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Cyclohex-3-en-1-yl(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in Cyclohex-3-en-1-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone imparts unique electronic properties, making it distinct from its analogs with furan or pyridine rings. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-18(14-4-2-1-3-5-14)21-9-6-13(7-10-21)16-19-20-17(23-16)15-8-11-24-12-15/h1-2,8,11-14H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAPIIZEMGBFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.